![molecular formula C19H26N2O B2654115 1-{1-苄基-1,9-二氮杂螺[5.5]十一烷-9-基}丙-2-烯-1-酮 CAS No. 2396580-17-7](/img/structure/B2654115.png)

1-{1-苄基-1,9-二氮杂螺[5.5]十一烷-9-基}丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

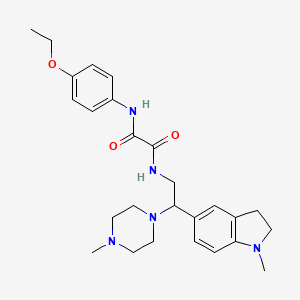

The compound “1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one” is a derivative of 1-Benzyl-1,9-diazaspiro[5.5]undecane . It has a molecular weight of 244.38 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . The synthesis strategy for each type of arene fusion is unique, and substitution options at position 9 and/or 1 are specific for each compound .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,9-diazaspiro[5.5]undecane, a related compound, is given by the InChI code: 1S/C16H24N2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16/h1-3,6-7,17H,4-5,8-14H2 .Physical And Chemical Properties Analysis

The compound “1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one” is a solid at room temperature . It has a molecular weight of 244.38 .科学研究应用

治疗中的特权杂环

一篇综述重点介绍了含1,9-二氮杂螺[5.5]十一烷的化合物生物活性和合成,强调了它们在治疗肥胖、疼痛、免疫系统问题、细胞信号传导、心血管疾病和精神病等一系列疾病中的潜力 (Blanco‐Ania, Heus, & Rutjes, 2017).

抗高血压应用

对9-取代的1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮的研究探索了它们的抗高血压潜力,确定了在控制高血压方面具有显着活性的化合物 (Clark 等,1983).

合成方法

研究重点关注微波辅助的哌嗪和二氮杂螺环的固相合成,重点介绍了这些杂环的创新合成路线。这包括使用α-甲基苄基氨基甲酸酯树脂连接剂进行更清洁的合成 (Macleod 等,2006).

趋化因子受体拮抗剂

二氮杂螺环已被确定为 CCR8 趋化因子受体的拮抗剂,表明它们在治疗趋化因子介导的疾病(特别是哮喘、慢性阻塞性肺疾病和鼻炎等呼吸系统疾病)中的效用 (Norman,2007).

具有免疫调节作用的 GABAAR 拮抗剂

对基于 3,9-二氮杂螺[5.5]十一烷的化合物进行的研究表明它们是具有低细胞膜渗透性的强效 GABAAR 拮抗剂,表明它们在周围 GABAAR 抑制中发挥作用,并具有潜在的免疫调节作用 (Bavo 等,2021).

药物发现的新型合成支架

已经报道了受天然产物启发的药物发现的新型螺环支架的设计和合成,展示了二氮杂螺环作为药物化学中构件的用途和潜力 (Jenkins 等,2009).

安全和危害

未来方向

The future directions for the study of “1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, new derivatives of 1,9-diazaspiro[5.5]undecane have been reported to inhibit dengue virus type 2 (DENV2) , suggesting potential antiviral applications.

属性

IUPAC Name |

1-(1-benzyl-1,9-diazaspiro[5.5]undecan-9-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-2-18(22)20-14-11-19(12-15-20)10-6-7-13-21(19)16-17-8-4-3-5-9-17/h2-5,8-9H,1,6-7,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDCPEFFCWPLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2654040.png)

![Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2654047.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)

![3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2654049.png)

![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)

![N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2654053.png)